Boscalid-5-hydroxy
Overview
Description
M510F01 is the hydroxylated metabolite of the agrochemical, boscalid, mainly developed for the protection of crops in agriculture. It is a succinate dehydrogenase inhibitor (SDHI) belonging to the anilide group of fungicides.
Mechanism of Action
Target of Action
Boscalid-5-hydroxy primarily targets the succinate dehydrogenase (SDH) complex in the mitochondrial respiration chain . This complex plays a crucial role in energy metabolism for almost all extant eukaryotes .
Mode of Action
This compound, as a type of succinate dehydrogenase inhibitor (SDHI), acts by binding at the quinone reduction site of the SDH complex, preventing ubiquinone from doing so . This action inhibits the function of the tricarboxylic acid cycle and the electron transport chain .
Biochemical Pathways
The inhibition of the SDH complex disrupts the tricarboxylic acid cycle and the electron transport chain, which are essential for energy production in cells . This disruption can lead to energy deficits and changes in metabolism .
Pharmacokinetics
It’s known that the compound is biologically active against different stages of fungal development, primarily inhibiting spore germination and elongation of germ tubes .
Result of Action
The inhibition of the SDH complex by this compound leads to a disruption in energy production within the cell, which can result in various adverse effects. These effects can include developmental toxicity, cardiovascular abnormalities, liver and kidney damage, oxidative stress, energy deficits, changes in metabolism, microcephaly, axon growth defects, and apoptosis .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s degradation in soil under both aerobic and anaerobic conditions has been studied . The compound’s concentrations declined to half of their initial values in 28 days to 208 days .
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2/c19-12-5-3-11(4-6-12)15-10-13(23)7-8-16(15)22-18(24)14-2-1-9-21-17(14)20/h1-10,23H,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTMLPGXPMAIOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201044409 | |
Record name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201044409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
661463-87-2 | |
Record name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201044409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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